REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:12]([O:14][CH:15]=[CH:16][C:17](Cl)=[O:18])[CH3:13]>C(OCC)C>[CH3:8][O:7][C:5]([C:4]1[CH:3]=[C:2]([CH:11]=[CH:10][CH:9]=1)[NH:1][C:17](=[O:18])[CH:16]=[CH:15][O:14][CH2:12][CH3:13])=[O:6]
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
under stirring condition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 17°-27° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was further stirred at a room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with ether
|
Type
|
DISSOLUTION
|
Details
|
the crude crystals were dissolved in chloroform
|
Type
|
WASH
|
Details
|
the chloroform solution was washed with 0.5N-hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried
|
Type
|
CUSTOM
|
Details
|
chloroform was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by a silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(NC(C=COCC)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |